The compound (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is a chemical entity classified under the category of isoquinoline derivatives. Its unique structure and properties make it a subject of interest in medicinal chemistry, particularly in the development of treatments for neurological disorders. The compound is recognized by its CAS number 2358751-01-4 and has a molecular formula of C16H26Cl2N2, indicating the presence of two chlorine atoms and two nitrogen atoms within its structure.
This compound is derived from a family of 3,4-dihydroisoquinolin-2(1H)-yl compounds, which are known for their pharmacological activities. Research indicates that derivatives of this class can exhibit properties beneficial for treating conditions such as Parkinson's disease and schizophrenia . The classification of this compound as a dihydrochloride salt suggests enhanced solubility and stability, which are crucial for pharmaceutical applications.
The synthesis of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride typically involves multi-step synthetic routes that include:
These methods often require careful optimization to achieve high yields and purity levels .
The synthesis can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the product.
The molecular structure of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride features a cyclohexane ring substituted with a 3,4-dihydroisoquinoline moiety. The stereochemistry at the 1 and 4 positions is critical for its biological activity.
This representation highlights the key functional groups present in the molecule.
The compound can participate in various chemical reactions typical for amines and isoquinolines:
These reactions are significant for modifying the compound's properties or synthesizing related compounds .
The mechanism of action for (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It has been suggested that this compound acts as a modulator of dopaminergic pathways, which are crucial in managing disorders like Parkinson's disease.
Experimental studies indicate that compounds within this class may influence receptor binding affinities and downstream signaling pathways associated with dopamine receptors . This modulation could lead to therapeutic effects such as improved motor function or reduced symptoms associated with dopamine dysregulation.
The compound exhibits characteristics typical of amines and isoquinolines:
Relevant data regarding these properties can be critical for formulation development in pharmaceutical applications .
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride has potential applications in:
Research continues to explore its efficacy and safety profiles, contributing to advancements in therapeutic strategies targeting neurodegenerative diseases .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8